Physicochemical Differentiation vs. Non-Aminated Analog
The target compound exhibits a molecular weight of 156.14 g/mol, which is 15.01 g/mol (approximately 11%) greater than its closest non-aminated analog, 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1), which has a molecular weight of 141.13 g/mol [1]. This difference is solely attributable to the presence of the 3-amino group (NH₂) in the target compound. This property directly influences its handling and purification characteristics in a laboratory setting. Additionally, the target compound's aqueous solubility at pH 7.4 has been measured at 22.9 µg/mL .
Solubility 22.9 µg/mL (pH 7.4)
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 156.14 g/mol |
| Comparator Or Baseline | 1,5-Dimethyl-4-nitro-1H-pyrazole: 141.13 g/mol |
| Quantified Difference | +15.01 g/mol |
| Conditions | Theoretical calculation based on molecular formula |
Why This Matters
The increased molecular weight and polarity conferred by the amino group can affect the compound's solubility and chromatographic behavior, which are crucial considerations for purification, analytical method development, and downstream synthesis planning.
- [1] PubChem. (2025). 1,5-Dimethyl-4-nitro-1H-pyrazole (Compound Summary). PubChem CID 544647. View Source
